molecular formula C21H32N2O5 B8810905 METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE

METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE

Cat. No.: B8810905
M. Wt: 392.5 g/mol
InChI Key: NUKWPDXDMGXCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE primarily involves the protection of the amine group by the tert-butoxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(tert-butoxycarbonyl)phenylalaninate
  • Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate

Uniqueness

Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which provides distinct properties in peptide synthesis. Its stability and ease of deprotection make it a preferred choice in various synthetic applications.

Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)

InChI Key

NUKWPDXDMGXCBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boc-Phe-OH (2 g, 13.77 mmol), H-Leu-OMe (11 g, 41.32 mmol), HOBt (5.58 g, 41.32 mmol), and HBTU (15.67 g, 41.32 mmol) were dissolved in DMF (69 mL) and then DIPEA (7.2 mL, 41.32 mmol) was added under argon. The reaction was stirred for 8 hrs at room temperature. The reaction was extracted by EtOAc and wash with 5% NaHSO3, sat. NaHCO3 and brine. The organic layer was dried over Na2SO4, and concentrated by rotary evaporation. The crude was purified by chromatography (silica, 4/1: Hexane/EtOAc, Rf=0.3) to give methyl 2-(2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoylamino)-4-methylpentanoate as white solid (4.5 g, 8%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
5.58 g
Type
reactant
Reaction Step One
Name
Quantity
15.67 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two

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